molecular formula C7H13Cl2N3 B13043213 4-(Hydrazinylmethyl)-2-methylpyridine 2hcl

4-(Hydrazinylmethyl)-2-methylpyridine 2hcl

Cat. No.: B13043213
M. Wt: 210.10 g/mol
InChI Key: YFEPSFMAALUQCY-UHFFFAOYSA-N
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Description

4-(Hydrazinylmethyl)-2-methylpyridine 2HCl is a high-purity chemical reagent featuring a pyridine ring substituted with a reactive hydrazinylmethyl group, supplied as a stable dihydrochloride salt. This compound serves as a versatile synthetic intermediate and valuable building block in medicinal chemistry and drug discovery research. The hydrazine moiety is a key functional group for constructing a diverse library of bioactive molecules, including hydrazide-hydrazones and various nitrogen-containing heterocycles such as pyrazoles, oxadiazoles, and triazoles . These derivatives are of significant interest for investigating new therapeutic agents with potential antitumor, antimicrobial, antifungal, and antimalarial activities . As a pyridine derivative, it belongs to a class of nitrogen heterocycles that are fundamental scaffolds in over 60% of all small-molecule drugs, underscoring its broad relevance in developing new pharmaceutical candidates . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to handling.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13Cl2N3

Molecular Weight

210.10 g/mol

IUPAC Name

(2-methylpyridin-4-yl)methylhydrazine;dihydrochloride

InChI

InChI=1S/C7H11N3.2ClH/c1-6-4-7(5-10-8)2-3-9-6;;/h2-4,10H,5,8H2,1H3;2*1H

InChI Key

YFEPSFMAALUQCY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)CNN.Cl.Cl

Origin of Product

United States

Synthetic Methodologies for 4 Hydrazinylmethyl 2 Methylpyridine 2hcl and Precursor Architectures

Methodologies for the Construction of the 2-Methylpyridine (B31789) Ring System

The industrial and laboratory-scale production of 2-methylpyridine can be achieved through several distinct synthetic pathways. These methods range from high-temperature condensation reactions, which are staples of bulk chemical manufacturing, to more refined catalytic routes that offer greater selectivity and efficiency.

Condensation Reactions in the Formation of Methylpyridines

Condensation reactions represent one of the most established and widely used methods for constructing pyridine (B92270) rings. chemicalbook.com These reactions typically involve the combination of aldehydes and/or ketones with ammonia (B1221849), which serves as the nitrogen source for the heterocycle. patsnap.com

The foremost example is the Chichibabin pyridine synthesis , developed in 1924, which remains a cornerstone of industrial production. wikipedia.org In its most common form for producing picolines, acetaldehyde (B116499) is reacted with ammonia in the presence of a solid-acid catalyst. chemicalbook.comrsc.org This process yields a mixture of 2-methylpyridine and 4-methylpyridine (B42270). chemicalbook.com The reaction is generally driven by high temperatures and involves a series of aldol-type condensations, imine formation, cyclization, and subsequent dehydrogenation to form the aromatic pyridine ring. orgsyn.org Variations of this approach can utilize different carbonyl compounds to produce a range of substituted pyridines. orgsyn.org

Method Reactants Catalyst Key Features
Chichibabin Synthesis Acetaldehyde, AmmoniaOxide catalyst (e.g., silica-alumina)High-temperature, vapor-phase reaction; produces a mixture of 2- and 4-picoline. wikipedia.orgchemicalbook.com
Hantzsch Pyridine Synthesis β-keto ester, Aldehyde, AmmoniaNone (or acid/base)A versatile method that initially produces a dihydropyridine, which must then be oxidized. patsnap.comrsc.org
Guareschi-Thorpe Synthesis Cyanoacetylated compound, Keto ester, AmmoniaBaseA modification that allows for the synthesis of pyridinones, which can be further converted to pyridines. rsc.org

Catalytic Routes for Regioselective Methylpyridine Synthesis

Achieving regioselectivity—the preferential formation of one isomer over others—is a primary goal in modern organic synthesis. For methylpyridines, catalytic methods have been developed to favor the production of the 2-methyl isomer.

The cycloaddition of acetylene (B1199291) with nitrogen-containing molecules provides a direct route to the pyridine ring. Two notable variations of this strategy exist:

Acetylene-Ammonia Route: In this process, acetylene gas reacts with ammonia at high temperatures (400–500°C) over a polyfunctional catalyst. google.com These catalysts often contain a mixture of metal oxides and fluorides, such as those of zinc, cadmium, aluminum, and chromium. guidechem.com By carefully selecting the catalyst composition, the reaction can be directed to produce a mixture rich in 2- and 4-methylpyridines. guidechem.com One proposed mechanism suggests the intermediate formation of acetonitrile, which then condenses with additional acetylene molecules. chemicalbook.com

Acetylene-Acetonitrile Route: This method involves the [2+2+2] cycloaddition of two molecules of acetylene with one molecule of acetonitrile. The reaction is typically catalyzed by an organometallic complex, such as bis(cyclopentadienyl)cobalt. google.com A patented method describes this trimerization reaction occurring at temperatures of 130-170°C and a pressure of 1.0 MPa in the presence of an organic cobalt catalyst, achieving a high yield and purity of 2-methylpyridine. rsc.org

Approach Reactants Catalyst Conditions Primary Product(s)
Acetylene-Ammonia Acetylene, AmmoniaMetal oxides/fluorides (Zn, Cd, Al)400-500°CMixture of 2- and 4-methylpyridine google.comguidechem.com
Acetylene-Acetonitrile Acetylene, AcetonitrileOrganocobalt catalyst130-170°C, ~1.0 MPa2-Methylpyridine rsc.org

Industrial-scale synthesis heavily relies on vapor-phase processes due to their efficiency and suitability for continuous operation. The synthesis of 2- and 4-methylpyridine from acetaldehyde and ammonia is frequently performed as a vapor-phase dehydrocyclization reaction. wikipedia.orgorgsyn.org The gaseous reactants are passed over a heated solid catalyst, typically an amorphous silica-alumina or a zeolite. wikipedia.orgorgsyn.org The reaction proceeds at temperatures between 350°C and 550°C. orgsyn.orggoogle.com The acidic sites on the catalyst are crucial for facilitating the necessary condensation, cyclization, and dehydrogenation steps. orgsyn.org The resulting product stream is a mixture of pyridine bases, which are then separated by distillation. google.com

A more modern and highly regioselective approach to obtaining 2-methylpyridines involves the direct α-methylation of the pyridine ring itself using continuous flow chemistry. nih.govrsc.org This method offers significant advantages over traditional batch processing, including enhanced safety, reduced waste, and shorter reaction times. mdpi.com

In a typical setup, a solution of pyridine in a primary alcohol (like 1-propanol) is pumped through a heated column packed with a heterogeneous catalyst, most notably Raney® nickel. nih.govorientjchem.org At elevated temperatures (>180 °C), the catalyst facilitates the selective transfer of a methyl group from the alcohol to the α-position (C2) of the pyridine ring. nih.gov This process demonstrates high selectivity for the 2-position due to a proposed mechanism involving either heterogeneous catalysis on the nickel surface or a Ladenberg rearrangement. mdpi.com The resulting α-methylated products are obtained in good yields and high purity after simple solvent removal, often without the need for further purification. rsc.org

Pyridine Substrate Flow Rate (mL/min) Temperature (°C) Yield of 2-Methylated Product (%)
Pyridine0.1>18075
4-Phenylpyridine0.1>18085
4-(p-Tolyl)pyridine0.1>18088
4-(4-Methoxyphenyl)pyridine0.1>18090
4-(4-Chlorophenyl)pyridine0.1>18081
Data derived from a study on continuous flow α-methylation. orientjchem.org

Functionalization of Methylpyridine Precursors (e.g., Hydroxymethylation, Chloromethylation)

To arrive at the target molecule, 4-(Hydrazinylmethyl)-2-methylpyridine (B582278) 2HCl, the 2-methylpyridine core must be functionalized at the 4-position. This is typically accomplished not by direct substitution, but by starting with a precursor that already contains a functional handle or can be easily modified. A common and effective strategy is to start with 2,4-dimethylpyridine (B42361) (2,4-lutidine) and selectively functionalize the methyl group at the 4-position.

Key functionalization pathways include:

Hydroxymethylation: The conversion of a methyl group to a hydroxymethyl group (-CH₂OH) is a critical transformation. One route involves the oxidation of 2,4-lutidine to 2-methylisonicotinic acid, followed by esterification and subsequent reduction of the ester to yield 4-hydroxymethyl-2-methylpyridine. nih.gov More recently, biocatalytic methods have emerged as a green alternative. Whole-cell biocatalysts expressing enzymes like xylene monooxygenase have been used to directly hydroxylate the methyl groups of lutidines, offering a one-pot synthesis under mild conditions. chemicalbook.com

Chloromethylation: The introduction of a chloromethyl group (-CH₂Cl) creates a highly reactive electrophilic site, ideal for subsequent nucleophilic substitution. This group can be introduced by treating the corresponding hydroxymethyl derivative (4-hydroxymethyl-2-methylpyridine) with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride. chemicalbook.comnih.gov Another approach involves the N-oxidation of the pyridine ring, which can activate adjacent methyl groups for rearrangement and chlorination. For instance, 2-methyl-4-nitropyridine-N-oxide can be converted to 4-chloro-2-methylpyridine, which serves as a precursor for further transformations. chemicalbook.com

Once the key intermediate, 4-(chloromethyl)-2-methylpyridine (B33498), is synthesized, the final steps toward the target compound can be undertaken. This involves a nucleophilic substitution reaction where the chloromethyl intermediate is treated with hydrazine (B178648) (H₂NNH₂) or hydrazine hydrate (B1144303). orgsyn.orgguidechem.com The lone pair on the hydrazine nitrogen displaces the chloride ion to form the C-N bond, yielding 4-(hydrazinylmethyl)-2-methylpyridine. The final step is the treatment of this base with hydrochloric acid to precipitate the stable dihydrochloride (B599025) salt (2HCl).

Synthesis of 4-(Aminomethyl)-2-methylpyridine as a Direct Precursor to 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl

Reductive Amination Strategies for Pyridine Side Chains

Reductive amination, in a broad sense, encompasses the conversion of a carbonyl group to an amine via an imine intermediate. In the context of pyridine side chains, a common and effective strategy involves the reduction of a nitrile group. The catalytic hydrogenation of 4-cyano-2-methylpyridine (B18388) stands as a primary method for the synthesis of 4-(aminomethyl)-2-methylpyridine.

This transformation is typically achieved using heterogeneous catalysts under a hydrogen atmosphere. A variety of catalytic systems can be employed, with Raney Nickel and Palladium on carbon (Pd/C) being prominent examples. The reaction is generally carried out in a solvent such as methanol (B129727), often with the addition of ammonia to suppress the formation of secondary amine byproducts. google.com For instance, the hydrogenation of 2-cyano-4-methyl pyridine has been successfully performed in methanol containing ammonia using a Raney Nickel catalyst at room temperature and moderate pressure (20 psi). prepchem.com

The choice of catalyst and reaction conditions can be tuned to optimize the yield and selectivity for the desired primary amine. For example, studies on the hydrogenation of various pyridinecarbonitriles have shown that a Pd/C catalyst can be highly effective. The selectivity of the reaction, either towards the pyridylmethylamine or the fully saturated piperidylmethylamine, can be controlled by the addition of an acidic additive like sulfuric acid. google.comolemiss.edu

Starting MaterialCatalystSolvent/AdditiveProductKey Findings
4-Cyano-2-methylpyridineRaney NiMethanol/Ammonia4-(Aminomethyl)-2-methylpyridineEffective at room temperature and moderate pressure. Ammonia suppresses secondary amine formation. prepchem.com
4-PyridinecarbonitrilePd/CMethanol/H₂SO₄4-(Aminomethyl)pyridineHigh selectivity (93%) for the pyridylmethylamine can be achieved by controlling the acidity of the medium. olemiss.edu
Various CyanopyridinesRaney Ni or Raney CoBenzene (B151609), Cyclohexane, or THFAminomethylpyridinesSuccessive feeding of the cyanopyridine to the reaction system can improve yield by suppressing side reactions. google.com

Alternative Synthetic Routes to 4-(Aminomethyl)-2-methylpyridine

Beyond the catalytic reduction of the corresponding nitrile, other synthetic strategies can be envisaged for the preparation of 4-(aminomethyl)-2-methylpyridine. One such alternative involves the Hofmann rearrangement of 2-methylisonicotinamide (the amide derivative of 2-methylpyridine-4-carboxylic acid). This classical reaction transforms a primary amide into a primary amine with one fewer carbon atom, using reagents like sodium hypobromite (B1234621) or calcium hypochlorite. This method, while feasible, involves the initial preparation of the corresponding carboxamide from the carboxylic acid or its ester. mdpi.com

Another potential route could start from 2-methyl-4-(chloromethyl)pyridine. This halogenated precursor can undergo nucleophilic substitution with a suitable nitrogen source, such as ammonia or a protected amine equivalent like sodium azide (B81097) followed by reduction, to yield the desired aminomethylpyridine. The synthesis of the chloromethyl intermediate itself can be achieved from the corresponding hydroxymethylpyridine by reaction with a chlorinating agent like thionyl chloride. google.com

Conversion Pathways from 4-(Aminomethyl)-2-methylpyridine to this compound

With the precursor 4-(aminomethyl)-2-methylpyridine in hand, the subsequent steps focus on the introduction of the hydrazine moiety and the formation of the stable dihydrochloride salt.

Strategies for Hydrazine Moiety Introduction onto Aminomethyl Groups

The conversion of a primary amine to a hydrazine is a key transformation in this synthesis. Several methods are available for this purpose. A particularly effective and widely used reagent for the amination of primary amines is hydroxylamine-O-sulfonic acid (HOSA). ntu.ac.uk This reagent acts as an electrophilic aminating agent, reacting with the nucleophilic primary amine to form the corresponding hydrazine. The reaction is typically carried out in an aqueous or mixed aqueous/organic solvent system, often under basic conditions to neutralize the sulfonic acid byproduct. A general process involves reacting an excess of the amine with HOSA in an aqueous medium, followed by neutralization with a base like sodium hydroxide. google.comresearchgate.net

Another classical approach involves the diazotization of the primary amine followed by reduction. In this two-step process, the aminomethyl group is first treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) to form a diazonium salt. This intermediate is then reduced to the hydrazine using a reducing agent such as stannous chloride in hydrochloric acid or sodium sulfite. chemicalbook.com This method avoids the use of potentially hazardous hydrazine hydrate as a direct reactant. chemicalbook.com

Starting MaterialReagent(s)IntermediateProductKey Features
4-(Aminomethyl)-2-methylpyridine1. Hydroxylamine-O-sulfonic acid (HOSA) 2. Base (e.g., NaOH)Hydrazinium (B103819) sulfonate salt4-(Hydrazinylmethyl)-2-methylpyridineDirect electrophilic amination of the primary amine. google.comresearchgate.net
4-(Aminomethyl)-2-methylpyridine1. NaNO₂ / HCl 2. SnCl₂ / HCl or Na₂SO₃Diazonium salt4-(Hydrazinylmethyl)-2-methylpyridineTwo-step process involving diazotization and subsequent reduction. chemicalbook.com

Salt Formation Mechanisms for Dihydrochloride Species

The target compound contains two basic nitrogen atoms: the pyridine ring nitrogen and the two nitrogens of the hydrazine moiety. Both are capable of being protonated by a strong acid like hydrochloric acid (HCl). The formation of the dihydrochloride salt is therefore a straightforward acid-base reaction.

Typically, the free base of 4-(hydrazinylmethyl)-2-methylpyridine is dissolved in a suitable organic solvent, such as diethyl ether, ethanol, or a mixture thereof. organic-chemistry.org An excess of hydrochloric acid, either as a gas, a solution in an anhydrous solvent (like diethyl ether), or as concentrated aqueous acid, is then added. The pyridinium (B92312) chloride and the hydrazinium chloride moieties form, leading to the precipitation of the dihydrochloride salt from the solution. The use of anhydrous conditions is often preferred to obtain an anhydrous salt form and to avoid issues with the solubility of the salt in water. ntu.ac.uk The stoichiometry is crucial; at least two equivalents of HCl are required to ensure the formation of the stable dihydrochloride salt. organic-chemistry.orgyoutube.com The resulting solid can then be isolated by filtration, washed with a non-polar solvent to remove any impurities, and dried.

Advanced Derivatization and Post-Synthetic Modification of this compound

The hydrazine moiety in 4-(hydrazinylmethyl)-2-methylpyridine is a versatile functional group that allows for a wide range of post-synthetic modifications, enabling the creation of a library of more complex molecules. These derivatization reactions are crucial for applications in drug discovery and materials science.

A primary reaction of hydrazines is their condensation with carbonyl compounds. The reaction of 4-(hydrazinylmethyl)-2-methylpyridine with aldehydes and ketones, typically under acidic catalysis, would readily form the corresponding hydrazones. These hydrazones are often stable compounds themselves but can also serve as intermediates for further transformations. researchgate.netorganic-chemistry.org

Furthermore, reaction with 1,3-dicarbonyl compounds, such as acetylacetone (B45752) or ethyl acetoacetate, provides a direct route to pyrazole (B372694) derivatives. olemiss.eduresearchgate.net This cyclocondensation reaction is a cornerstone of pyrazole synthesis and offers a straightforward method to introduce a new heterocyclic ring into the molecule. youtube.com

The hydrazine group can also be acylated using acylating agents like acid chlorides or anhydrides to form hydrazides. These hydrazides are important building blocks for other heterocycles. For instance, treatment of a hydrazide with a dehydrating agent can lead to the formation of 1,3,4-oxadiazoles. Reaction with carbon disulfide in the presence of a base can be used to construct 1,3,4-thiadiazole (B1197879) rings.

Another significant class of reactions involves the formation of 1,2,4-triazoles. This can be achieved through various synthetic strategies, such as reacting the hydrazine with formamide (B127407) under microwave irradiation or by reacting a hydrazide intermediate with another amine source. organic-chemistry.orgchemistryjournal.netorganic-chemistry.org The resulting triazole-containing compounds are of significant interest due to their wide range of biological activities. nih.gov

ReactantReaction TypeProduct ClassSignificance
Aldehydes/KetonesCondensationHydrazonesStable derivatives or intermediates for further reactions. researchgate.netorganic-chemistry.org
1,3-Dicarbonyls (e.g., acetylacetone)CyclocondensationPyrazolesFormation of a new five-membered heterocyclic ring, a common scaffold in medicinal chemistry. olemiss.eduyoutube.com
Acid Chlorides/AnhydridesAcylationHydrazidesIntermediates for the synthesis of oxadiazoles (B1248032) and other heterocycles.
Various (e.g., Formamide, Hydrazides + Amines)Cyclization1,2,4-TriazolesAccess to a class of compounds with significant biological and pharmacological importance. organic-chemistry.orgchemistryjournal.netorganic-chemistry.org

Reaction Mechanisms and Intrinsic Reactivity of 4 Hydrazinylmethyl 2 Methylpyridine 2hcl

Nucleophilicity and Basicity of the Pyridine (B92270) Nitrogen in 4-(Hydrazinylmethyl)-2-methylpyridine (B582278) 2HCl

The pyridine nitrogen possesses a lone pair of electrons in an sp2-hybridized orbital, which is not delocalized within the aromatic system, making it available for protonation or reaction with electrophiles. chemtube3d.comchemzipper.com The basicity of the pyridine ring is influenced by its substituents. Electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. stackexchange.com

The methyl group at the 2-position is a weak electron-donating group, which slightly increases the electron density on the pyridine nitrogen, thus enhancing its basicity compared to unsubstituted pyridine. The pKa of the conjugate acid of 2-methylpyridine (B31789) (2-picoline) is approximately 5.96-5.97, and that of 4-methylpyridine (B42270) (4-picoline) is about 5.98, both of which are higher than that of pyridine (pKa ≈ 5.25). wikipedia.orgnih.govcharite.dehmdb.caottokemi.comchemicalbook.com The hydrazinylmethyl group at the 4-position also influences the electronic properties of the ring. Hydrazine (B178648) itself is a base, with a pKa of about 8.1 for its conjugate acid ([N2H5]+). wikipedia.orgreddit.com

In the case of 4-(hydrazinylmethyl)-2-methylpyridine 2HCl, the "2HCl" signifies that the two most basic sites, the pyridine nitrogen and one of the hydrazine nitrogens, are protonated to form a dihydrochloride (B599025) salt. wikipedia.org This protonation neutralizes their nucleophilic character. For the pyridine nitrogen to act as a nucleophile, for instance in acylation reactions, it must first be deprotonated by treatment with a base. chemtube3d.com While nucleophilic attack on the pyridine nitrogen itself is rare, it has been observed in specific systems, such as with bis(imino)pyridines reacting with organolithium reagents, where stereoelectronic factors are favorable. scielo.org.mxrsc.orgnih.govrsc.org

Table 1: Comparison of pKa Values for Pyridine and Related Compounds

CompoundpKa of Conjugate Acid
Pyridine~5.25
2-Methylpyridine (2-Picoline)5.97 chemicalbook.com
4-Methylpyridine (4-Picoline)5.98 wikipedia.orghmdb.caottokemi.com
Hydrazine (N2H5+)8.10 wikipedia.org

Chemical Reactivity Profile of the Hydrazinylmethyl Moiety

The hydrazinylmethyl group (-CH2NHNH2) is a key functional center, imparting reactivity characteristic of hydrazine derivatives. nbinno.comchempedia.info As with the pyridine nitrogen, the hydrazine moiety in the dihydrochloride salt is protonated, and its nucleophilicity is only expressed upon deprotonation.

One of the most characteristic reactions of hydrazines is their condensation with aldehydes and ketones to form hydrazones. libretexts.orglibretexts.orgwikipedia.orglibretexts.orgyoutube.comresearchgate.net This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon. numberanalytics.com The initial attack forms a tetrahedral intermediate, known as a carbinolamine, which then dehydrates to yield the stable C=N double bond of the hydrazone. numberanalytics.com

The reaction is often catalyzed by acid, but it can proceed under various pH conditions. numberanalytics.comnih.govstackexchange.com The formation of hydrazones is a versatile and widely used reaction in organic synthesis and bioconjugation due to its reliability and the stability of the resulting hydrazone linkage. wikipedia.orgnih.gov

Beyond hydrazone formation, the hydrazine group is a gateway to a diverse range of chemical transformations. The nitrogen atoms can be functionalized through various reactions:

Alkylation: The hydrazine moiety can be alkylated, for example, through direct reductive alkylation using reagents like α-picoline-borane, to produce N-alkylated derivatives. organic-chemistry.org

Acylation: Reaction with acylating agents such as acyl chlorides or activated amides yields acyl hydrazides. organic-chemistry.org These can then be used in further synthetic steps.

Heterocycle Synthesis: Hydrazine derivatives are crucial building blocks for synthesizing nitrogen-containing heterocyclic compounds like pyrazoles and pyridazines. nbinno.com

Oxidation: The hydrazine group can undergo oxidation. Depending on the conditions, this can lead to the formation of radicals or the cleavage of the N-N bond, which is a key step in reactions like the Wolff-Kishner reduction. chempedia.infonih.gov

Reactivity of the 2-Methyl Group on the Pyridine Ring

The methyl group at the 2-position (the alpha-position) of the pyridine ring exhibits significant reactivity, a hallmark of α-picoline derivatives. wikipedia.orgchemicalbook.com This reactivity is enhanced by the adjacent ring nitrogen.

The protons of the 2-methyl group are acidic due to the electron-withdrawing nature of the pyridine ring and the ability of the nitrogen atom to stabilize the resulting conjugate base (anion). mdpi.com This anion is stabilized by resonance, which delocalizes the negative charge onto the nitrogen atom.

Treatment with a strong base, such as butyllithium (B86547) (BuLi), effectively deprotonates the methyl group to form a picolyl anion. wikipedia.org This anion is a potent carbon nucleophile and can be used in a variety of carbon-carbon bond-forming reactions by reacting with electrophiles like aldehydes, ketones, and alkyl halides.

The 2-methyl group is susceptible to oxidation. The reaction outcome depends on the choice of oxidizing agent and the reaction conditions.

Vigorous Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4), typically oxidize the methyl group completely to a carboxylic acid, yielding the corresponding picolinic acid derivative. wikipedia.orgechemi.com

Milder Oxidation: Under controlled conditions or with specific catalytic systems (e.g., using cobalt catalysts with air or oxygen), the oxidation can be stopped at the aldehyde stage, forming the corresponding pyridine-2-carboxaldehyde. mdpi.com

Table 2: Summary of Functional Group Reactivity

Functional GroupReagent/ConditionProduct Type
Pyridine NitrogenBase, then Acyl HalideN-Acyl Pyridinium (B92312) Salt
HydrazinylmethylBase, Aldehyde/KetoneHydrazone
HydrazinylmethylBase, Alkylating AgentN-Alkylhydrazine
2-Methyl GroupStrong Base (e.g., BuLi)Picolyl Anion (Nucleophile)
2-Methyl GroupStrong Oxidant (e.g., KMnO4)Pyridine-2-carboxylic Acid
2-Methyl GroupCatalytic OxidationPyridine-2-aldehyde

Protonation Equilibria and Solution-Phase Behavior of the Dihydrochloride Salt

The solution-phase behavior of 4-(hydrazinylmethyl)-2-methylpyridine dihydrochloride is fundamentally governed by its protonation equilibria. As a dihydrochloride salt, the compound exists in a fully protonated state in acidic solutions. The two basic centers, the pyridine nitrogen and the primary amine of the hydrazine group, have distinct pKa values that determine the charge state of the molecule at a given pH.

The pyridine ring is a weak base, with the pKa of the pyridinium ion being approximately 5.2. numberanalytics.comwikipedia.org The presence of a methyl group at the 2-position and a hydrazinylmethyl group at the 4-position will influence the basicity of the pyridine nitrogen. The methyl group, being electron-donating, slightly increases the basicity of the pyridine nitrogen. The hydrazinylmethyl group's effect is more complex and depends on the protonation state of the hydrazine moiety.

The hydrazine moiety itself has two nitrogen atoms, each with a lone pair of electrons. The pKa of hydrazinium (B103819) (H₂N-NH₃⁺) is approximately 8.1. In the dihydrochloride salt, both the pyridine nitrogen and the terminal nitrogen of the hydrazine are protonated.

The sequential deprotonation of 4-(hydrazinylmethyl)-2-methylpyridinium dihydrochloride in an aqueous solution can be represented as follows:

First Deprotonation: The first deprotonation event will occur at the more acidic of the two protonated sites. Generally, the pyridinium ion is more acidic than the hydrazinium ion. Therefore, the first equivalent of base will neutralize the pyridinium proton.

Second Deprotonation: The second deprotonation will occur at the hydrazinium ion, yielding the neutral form of the compound.

The solubility of the salt is expected to be high in aqueous solutions due to its ionic nature. However, as the pH of the solution increases and the molecule is deprotonated, its solubility may decrease, particularly around the isoelectric point where the net charge is zero. The solution behavior can also be influenced by the formation of intermolecular hydrogen bonds, especially in the deprotonated forms where the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors. researchgate.net In some cases, pyridine-containing compounds can self-aggregate in solution through pH-dependent processes. acs.org

Table 1: Estimated pKa Values for 4-(Hydrazinylmethyl)-2-methylpyridine

Ionizable GroupEstimated pKaPredominant Species at pH < pKaPredominant Species at pH > pKa
Pyridinium-H⁺~5.5 - 6.0Protonated Pyridine RingNeutral Pyridine Ring
Hydrazinium-H⁺~8.0 - 8.5Protonated HydrazineNeutral Hydrazine

Note: These are estimated values based on related structures and are subject to experimental verification.

The hygroscopicity of hydrochloride salts of pyridine derivatives can be significant, which is an important consideration for handling and storage. researchgate.net The formation of salts or cocrystals has been shown to modify the solubility and stability of related pyridine compounds. researchgate.net

Theoretical and Computational Investigations of Reaction Mechanisms

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms, reactivity, and electronic structure of molecules like 4-(hydrazinylmethyl)-2-methylpyridine.

DFT calculations provide insights into the electronic properties of molecules, such as the distribution of electron density, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). numberanalytics.com These parameters are crucial for predicting the reactivity of a molecule. For 4-(hydrazinylmethyl)-2-methylpyridine, DFT studies on analogous pyridine and hydrazine systems can help elucidate its behavior.

DFT studies on pyridine derivatives have shown that the nitrogen atom and the distribution of π-electrons in the aromatic ring are key to its reactivity. numberanalytics.commdpi.com The nitrogen atom generally has a higher negative charge density, making it a primary site for electrophilic attack and protonation. The HOMO and LUMO energies can predict the molecule's ability to donate or accept electrons in chemical reactions.

For hydrazine and its derivatives, DFT calculations have been used to study their conformational preferences, hydrogen bonding capabilities, and reaction energetics. researchgate.net The interaction energies of hydrogen-bonded dimers of molecules containing both pyridine and hydrazine functionalities have been successfully calculated using DFT, providing insight into their supramolecular chemistry. researchgate.net

In the context of 4-(hydrazinylmethyl)-2-methylpyridine, DFT could be employed to:

Calculate the proton affinities of the different nitrogen atoms to predict the most likely site of protonation.

Model the geometries of different protonated and neutral forms of the molecule.

Investigate the transition states of potential reactions, such as nucleophilic substitution or condensation reactions involving the hydrazine moiety.

Analyze the molecular electrostatic potential to identify regions susceptible to nucleophilic or electrophilic attack. dntb.gov.ua

Table 2: Illustrative Computational Data for Pyridine and Hydrazine Analogues

MoleculeComputational MethodCalculated PropertyValueReference
PyridineDFT/B3LYPpKa of conjugate acid5.25 numberanalytics.com
4-Pyridinecarboxylic acid hydrazineDFT/B3LYP/6-311++G**H-bond interaction energy51.038 kJ·mol⁻¹ researchgate.net
Substituted PyridinesDFT/B3LYP/6-31G(d)Reaction free energy barriersVaries nih.govnih.gov

This table provides examples of data obtained for related systems and is not specific to this compound.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In substituted pyridines, the position of substituents on the ring significantly influences the regioselectivity of further reactions. For 4-(hydrazinylmethyl)-2-methylpyridine, the existing methyl and hydrazinylmethyl groups will direct incoming reagents to specific positions on the pyridine ring.

Computational studies, including DFT, have been instrumental in understanding and predicting the regioselectivity of reactions involving substituted pyridines. nih.govnih.govresearchgate.net For instance, in nucleophilic substitution reactions on pyridinium salts, the site of attack by a nucleophile can be predicted by calculating the activation energies for the different possible pathways. nih.govnih.gov It has been shown that factors like cation-π interactions can stabilize transition states and influence the regiochemical outcome. nih.govnih.gov

The hydrazine moiety also introduces possibilities for regioselective reactions. For example, in condensation reactions with unsymmetrical carbonyl compounds, two different hydrazones could potentially be formed. The electronic and steric environment around the two nitrogen atoms of the hydrazine group will determine which one preferentially acts as the nucleophile.

While stereoselectivity is less of a concern for the core structure of 4-(hydrazinylmethyl)-2-methylpyridine, it could become relevant in reactions that create new chiral centers, for instance, if the methylene (B1212753) bridge of the hydrazinylmethyl group were to become a stereocenter through a subsequent reaction.

Advanced Spectroscopic and Structural Characterization Methodologies for 4 Hydrazinylmethyl 2 Methylpyridine 2hcl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-(Hydrazinylmethyl)-2-methylpyridine (B582278) 2HCl. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the unambiguous assignment of the molecule's structure. ipb.ptresearchgate.net

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicity), and integration of the signals are used to identify the different types of protons and their connectivity. For 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl, one would expect distinct signals for the methyl group protons, the methylene (B1212753) protons of the hydrazinylmethyl group, and the aromatic protons on the pyridine (B92270) ring. The coupling between adjacent protons provides valuable information about the substitution pattern of the pyridine ring. youtube.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), can further confirm the connectivity between protons and carbons. youtube.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. scirp.org The chemical shifts of the carbon atoms are sensitive to their hybridization and the electronic effects of neighboring substituents. In this compound, distinct signals would be observed for the methyl carbon, the methylene carbon, and the carbons of the pyridine ring. The chemical shifts of the pyridine ring carbons can be compared to those of known substituted pyridines to confirm the substitution pattern. researchgate.net

NMR is also a powerful tool for mechanistic studies. For instance, it can be used to monitor the progress of reactions involving hydrazine (B178648) derivatives, such as the formation of hydrazones. mdpi.com High-resolution proton NMR has been employed to study the metabolism and biochemical effects of hydrazine in biological systems, revealing the formation of metabolites like acetylhydrazine and cyclized hydrazones. nih.govnih.gov Furthermore, paramagnetically shifted NMR signals have been used to infer structural details in metal complexes containing pyridine ligands. nsf.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Methyl Protons (-CH₃)2.3 - 2.618 - 25
Methylene Protons (-CH₂-)~4.0~50-60
Pyridine Ring Protons7.0 - 8.5120 - 155
Hydrazine Protons (-NH-NH₂)Broad, variable, and often exchanged with solvent

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. nih.gov These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching vibrations of the hydrazinium (B103819) group, the C-H stretching of the methyl and methylene groups, and the C=C and C=N stretching vibrations of the pyridine ring. nih.govnih.gov The presence of the hydrochloride salt would influence the N-H stretching region, typically showing broad absorptions due to hydrogen bonding. For substituted hydrazines, the N-N stretching band is also an important diagnostic feature. washington.educapes.gov.br

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. aps.orgresearchgate.net For pyridine and its derivatives, Raman spectra clearly show the ring breathing modes and other skeletal vibrations. aps.orgresearchgate.net The C-H stretching vibrations are also visible. In studies of similar hydrazone-pyridine compounds, Raman spectroscopy has been used to identify the C=N stretching vibration, which is a key feature for confirming the formation of such derivatives. mdpi.comnih.gov

The combination of IR and Raman spectroscopy allows for a more complete vibrational analysis, as some modes may be strong in one technique and weak or silent in the other. aps.org

Table 2: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Hydrazinium (-NH₂NH₃⁺)N-H Stretch3200 - 2800 (broad)IR
Methyl/Methylene (-CH₃, -CH₂)C-H Stretch3000 - 2850IR/Raman
Pyridine RingC=C, C=N Stretch1600 - 1450IR/Raman
Pyridine RingRing Breathing~1000Raman
Hydrazine (-N-N-)N-N Stretch1100 - 1000IR/Raman

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. researchgate.net For this compound, mass spectrometry would confirm the molecular mass of the parent cation.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule. Common fragmentation pathways for pyridine derivatives include the loss of the substituent group or cleavage of the pyridine ring. For this compound, one might expect to see fragments corresponding to the loss of the hydrazine group, the methyl group, or cleavage of the bond between the methylene group and the pyridine ring. The use of derivatization agents, such as pentafluorobenzaldehyde, can be employed to improve the detection and quantification of hydrazine and its derivatives by gas chromatography-mass spectrometry (GC-MS). nih.govchrom-china.com

X-ray Crystallography for Solid-State Molecular Architecture Elucidation

This technique would also reveal the details of the crystal packing, including intermolecular interactions such as hydrogen bonding involving the hydrazinium group and the chloride counter-ions. The crystal structure of related hydrazone-pyridine compounds has been successfully determined using this method, providing valuable insights into their molecular geometry. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. wikipedia.org Organic molecules containing chromophores, such as the pyridine ring in this compound, absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one. wikipedia.org

The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the pyridine chromophore. These typically include π → π* and n → π* transitions. libretexts.org The position and intensity of these bands can be influenced by the substituents on the pyridine ring and the solvent used. researchgate.net For instance, the presence of a methyl group can cause a slight shift in the absorption maxima compared to unsubstituted pyridine. nih.gov Hydrazine itself shows a characteristic absorption spectrum that can be used for its quantification. researchgate.netrsc.org The UV-Vis spectra of hydrazone derivatives are also well-characterized. researchgate.netmdpi.com

Electrochemical Analysis of Related Pyridine and Hydrazine Compounds

Electrochemical methods, such as cyclic voltammetry, are used to study the redox properties of molecules. researchgate.net The electrochemical behavior of both pyridine and hydrazine derivatives has been extensively investigated.

Pyridine and its derivatives can undergo reduction at an electrode surface. acs.orguniv-lyon1.fracs.org The reduction potential is influenced by the nature and position of substituents on the pyridine ring. researchgate.net Similarly, hydrazine and its derivatives are known to undergo electrochemical oxidation. rsc.orgacs.orgrsc.orgresearchgate.net The oxidation potential can be affected by the electrode material and the pH of the solution. rsc.org The electrochemical analysis of this compound would provide information on its redox stability and potential involvement in electron transfer reactions. The redox properties of related iron complexes with pyridine-containing ligands have also been studied, demonstrating the influence of the ligand on the metal center's electrochemistry. acs.orgnih.gov

Research Applications of 4 Hydrazinylmethyl 2 Methylpyridine 2hcl in Synthetic and Materials Chemistry

Utilization as a Key Building Block in Multi-Step Organic Synthesis

The structure of 4-(Hydrazinylmethyl)-2-methylpyridine (B582278) 2HCl, featuring a reactive hydrazine (B178648) group and a pyridine (B92270) ring, suggests its potential as a versatile building block in the multi-step synthesis of more complex molecules.

Synthesis of Novel Heterocyclic Compounds

The hydrazine moiety is a well-known precursor for the synthesis of various nitrogen-containing heterocyclic compounds. By reacting with appropriate bifunctional reagents, 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl could theoretically be used to construct a range of heterocyclic systems. For instance, condensation reactions of hydrazines with 1,3-dicarbonyl compounds are a classic method for the preparation of pyrazoles. Similarly, reaction with α,β-unsaturated carbonyl compounds could lead to the formation of pyrazolidines or other related heterocycles. The presence of the 2-methylpyridine (B31789) substituent would offer a point of functionalization or steric influence on these reactions.

Preparation of Complex Organic Scaffolds

The dual functionality of this compound allows for its potential incorporation into larger, more complex organic scaffolds. The hydrazine group can be transformed into various other functional groups or used in cyclization reactions, while the pyridine ring can participate in cross-coupling reactions or be N-alkylated to introduce further diversity. This dual reactivity makes it a candidate for the synthesis of molecules with potential applications in medicinal chemistry and materials science, where complex, three-dimensional structures are often desired. Pyridine derivatives, in general, are recognized as valuable building blocks in organic synthesis and medicinal chemistry. lifechemicals.com

Application as a Ligand in Coordination Chemistry

The pyridine nitrogen and the two nitrogen atoms of the hydrazine group in this compound are potential donor atoms for coordination to metal ions. This suggests that the compound could function as a ligand in coordination chemistry.

Design and Synthesis of Metal Complexes Incorporating the Pyridine and Hydrazine Donor Atoms

The geometry and connectivity of the resulting metal complexes would depend on the coordination preferences of the metal ion and the steric and electronic properties of the ligand. It could potentially act as a bidentate ligand, coordinating through the pyridine nitrogen and one of the hydrazine nitrogens to form a stable chelate ring. The synthesis of such complexes would typically involve reacting the ligand with a suitable metal salt in an appropriate solvent. The synthesis of metal complexes with pyridine-derived ligands is a well-established area of research. researchgate.netpatsnap.com

Future Research Directions and Perspectives for 4 Hydrazinylmethyl 2 Methylpyridine 2hcl

Exploration of Green Chemistry Approaches for its Synthesis

The development of environmentally benign synthetic routes is a cornerstone of modern chemical research. Future efforts in the synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine (B582278) 2HCl should prioritize green chemistry principles to minimize waste, reduce energy consumption, and utilize less hazardous substances.

Traditional multi-step syntheses of pyridine (B92270) derivatives often involve harsh reagents and generate significant waste. ijpsjournal.com Green alternatives that could be explored for this specific compound include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for the synthesis of various heterocyclic compounds, including pyridine and pyrimidine (B1678525) derivatives. eurekaselect.comnih.govnih.gov The application of microwave irradiation to the reaction of 2-methyl-4-(chloromethyl)pyridine with hydrazine (B178648) hydrate (B1144303) could offer a more energy-efficient and rapid synthesis. organic-chemistry.orgnih.gov

Catalytic Approaches: The use of catalysts can significantly enhance reaction efficiency and selectivity. Research into palladium-catalyzed amination reactions for the preparation of pyridylhydrazine derivatives has shown promise. nih.gov Investigating similar catalytic systems, potentially with more earth-abundant and less toxic metals, for the synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine could be a fruitful area of research. The use of magnetically recoverable nanocatalysts, which can be easily separated from the reaction mixture, also presents an attractive green option. rsc.org

Solvent-Free and Alternative Solvent Systems: The elimination or replacement of hazardous organic solvents is a key goal of green chemistry. ijpsjournal.com Solvent-free grinding techniques have been successfully employed for the synthesis of pyrazoline derivatives from chalcones and hydrazine hydrate, offering a simple, rapid, and efficient method. researchgate.net Exploring the feasibility of such a solvent-free approach for the synthesis of 4-(Hydrazinylmethyl)-2-methylpyridine would be a significant advancement. Alternatively, the use of greener solvents like water or ionic liquids could be investigated. impactfactor.org

One-Pot Syntheses: Designing a one-pot reaction where multiple synthetic steps are carried out in a single reaction vessel without isolating intermediates can significantly reduce waste and improve efficiency. nih.gov A potential one-pot synthesis could involve the in-situ formation of a reactive intermediate from 2,4-lutidine followed by reaction with a hydrazine source.

Advanced Studies on Ligand Design and Metal-Ligand Interactions

The presence of both a pyridine nitrogen and a hydrazine group makes 4-(Hydrazinylmethyl)-2-methylpyridine a versatile ligand for coordinating with a wide range of metal ions. nih.gov Future research should focus on understanding and tailoring its coordination behavior through advanced ligand design.

The methyl group at the 2-position of the pyridine ring can introduce steric hindrance, influencing the geometry of the resulting metal complexes. google.com The flexibility of the methylene (B1212753) linker between the pyridine and hydrazine moieties also plays a crucial role in its chelating ability.

Advanced studies could involve:

Systematic Modification of the Ligand Backbone: Introducing different substituents on the pyridine ring or modifying the linker between the pyridine and hydrazine groups could systematically tune the electronic and steric properties of the ligand. This would allow for fine-tuning of the stability, reactivity, and spectroscopic properties of the resulting metal complexes.

Coordination Chemistry with a Variety of Metal Ions: A comprehensive investigation of the coordination behavior of 4-(Hydrazinylmethyl)-2-methylpyridine with a diverse range of transition metals, lanthanides, and main group elements would reveal its potential in various applications, from catalysis to bio-imaging.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into the nature of metal-ligand bonding, predict the structures of complexes, and rationalize experimental observations. These theoretical studies can guide the rational design of new ligands with desired properties.

Investigations into Supramolecular Assembly and Self-Organizing Systems

The ability of pyridine-based ligands to self-assemble into well-defined, ordered supramolecular architectures through coordination with metal ions is a rapidly developing field. mdpi.compurdue.eduhud.ac.uk The bifunctional nature of 4-(Hydrazinylmethyl)-2-methylpyridine makes it an excellent candidate for the construction of such systems.

Future research in this area could focus on:

Formation of Discrete Supramolecular Cages and Grids: By carefully selecting the metal ion and reaction conditions, it may be possible to direct the self-assembly of 4-(Hydrazinylmethyl)-2-methylpyridine into discrete, cage-like structures or two-dimensional grid complexes. purdue.edu These assemblies can exhibit interesting host-guest chemistry, encapsulating small molecules or ions within their cavities.

Development of Coordination Polymers: The ability of the ligand to bridge multiple metal centers could lead to the formation of one-, two-, or three-dimensional coordination polymers. hud.ac.uk The properties of these materials, such as their porosity and thermal stability, can be tuned by varying the metal ion and the ligand structure.

Stimuli-Responsive Systems: Investigating the response of these supramolecular assemblies to external stimuli such as light, temperature, or the presence of specific chemical species could lead to the development of "smart" materials with switchable properties.

Synergistic Applications in Hybrid Material Design

The pyridinium (B92312) cation derived from 4-(Hydrazinylmethyl)-2-methylpyridine can act as a building block for the creation of organic-inorganic hybrid materials. These materials combine the properties of both organic and inorganic components, leading to novel functionalities.

A promising research direction is the combination of the pyridinium cation with anionic metal complexes, such as tetrachloridometallates, to form hybrid salts. nih.gov These materials can exhibit interesting structural features, including extensive hydrogen bonding and π-π stacking interactions, which can influence their physical properties.

Future investigations could explore:

Synthesis of a Range of Hybrid Materials: By reacting 4-(Hydrazinylmethyl)-2-methylpyridine 2HCl with a variety of metal halides, a library of new hybrid materials with different metal centers (e.g., cobalt, zinc, copper) can be synthesized. nih.gov

Characterization of Structural and Physical Properties: A thorough characterization of these hybrid materials using techniques such as single-crystal X-ray diffraction, spectroscopy, and thermal analysis will be crucial to understand their structure-property relationships.

Exploration of Functional Properties: These hybrid materials could exhibit interesting magnetic, optical, or catalytic properties arising from the synergistic interplay between the organic cation and the inorganic anion. For example, the incorporation of a catalytically active metal center in the anion could lead to new heterogeneous catalysts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.